![molecular formula C11H10N4OS B1461923 7-(2-mercaptoethyl)pirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona CAS No. 1210610-70-0](/img/structure/B1461923.png)
7-(2-mercaptoethyl)pirazolo[1,5-a]pirido[3,4-e]pirimidin-6(7H)-ona
Descripción general
Descripción
“7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones involves a simple procedure based on the reaction of hydroxylamine or methoxyamine with 2,3-substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a mercaptoethyl group at the 7-position . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically addition-elimination reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H10N4OS and a molecular weight of 246.29 g/mol. More specific physical and chemical properties were not found in the search results.Mecanismo De Acción
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is believed to act through a variety of mechanisms. It has been shown to interact with a variety of enzymes, receptors, and other proteins. It has been shown to modulate the activity of these proteins, leading to changes in cell signaling and gene expression. It has also been shown to act as an antioxidant and to modulate the activity of various enzymes involved in energy metabolism.
Biochemical and Physiological Effects
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes involved in energy metabolism, leading to changes in energy production and utilization. It has also been shown to modulate the activity of various receptors, leading to changes in cell signaling and gene expression. It has also been shown to act as an antioxidant, which can protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It also has a wide range of applications in scientific research, making it a useful tool for studying the structure and function of enzymes, receptors, and other proteins. However, it can be difficult to separate from byproducts, and it can be difficult to obtain in large quantities.
Direcciones Futuras
7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has the potential to be used in a variety of future scientific research applications. It could be used to study the effects of drugs on the human body, to study the effects of aging on the human body, and to study the effects of various diseases. It could also be used to study the effects of environmental toxins on the human body. Additionally, it could be used to study the structure and function of enzymes, receptors, and other proteins, and to study the effects of various compounds on the human body.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Este compuesto ha sido evaluado por su potencial como agente anticancerígeno. Ha mostrado promesa en la inhibición de la quinasa del receptor de tropomiosina A (TrKA), que es significativa en el desarrollo de ciertos cánceres . La capacidad del compuesto para inducir el arresto del ciclo celular en la fase G2/M en líneas celulares HepG-2 sugiere su utilidad en estrategias de tratamiento del cáncer .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular para comprender la interacción de este compuesto con enzimas relacionadas con el cáncer. Estos estudios ayudan a predecir la orientación del compuesto cuando se une a una enzima diana, lo cual es crucial para diseñar inhibidores con alta especificidad y potencia .
Perfil ADME
El compuesto se ha sometido a estudios ADME (Absorción, Distribución, Metabolismo y Excreción) para predecir sus propiedades farmacocinéticas. Esto incluye su potencial absorción gastrointestinal y permeabilidad de la barrera hematoencefálica, que son factores importantes en el desarrollo de fármacos .
Ensayos Enzimáticos
Los ensayos enzimáticos se han utilizado para determinar los efectos inhibitorios del compuesto sobre TrKA. Estos ensayos proporcionan mediciones cuantitativas de la eficacia del compuesto en la inhibición de la actividad enzimática, lo cual es un paso crítico en la validación de su potencial como agente terapéutico .
Inducción de Apoptosis
La investigación ha indicado que este compuesto puede inducir la apoptosis, que es el proceso de muerte celular programada. Este es un efecto deseable en el tratamiento del cáncer, ya que puede conducir a la eliminación selectiva de las células cancerosas .
Síntesis de Derivados
El compuesto sirve como punto de partida para la síntesis de una variedad de derivados. Estos derivados pueden tener diversas actividades biológicas y se pueden optimizar para mejores perfiles terapéuticos. El proceso de síntesis y los derivados resultantes son valiosos para ampliar el alcance de la investigación en química medicinal .
Propiedades
IUPAC Name |
11-(2-sulfanylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-11-8-7-12-10-1-3-13-15(10)9(8)2-4-14(11)5-6-17/h1-4,7,17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTXHCMYDFEEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



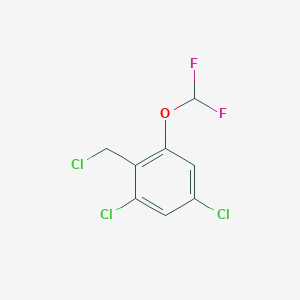

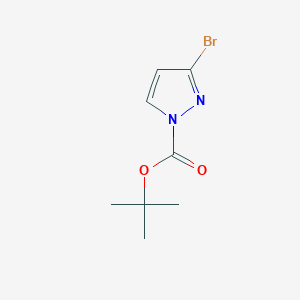
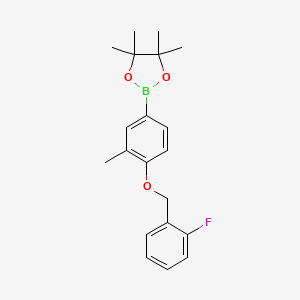
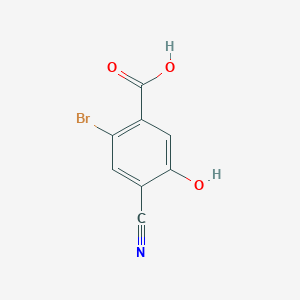
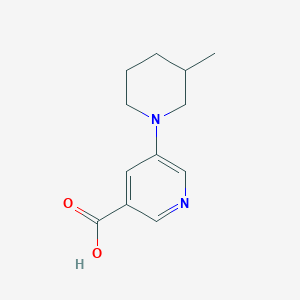

![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)

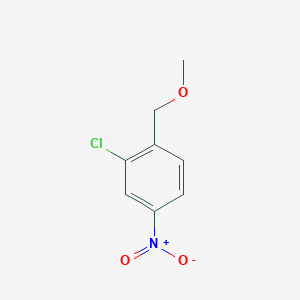
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1461859.png)
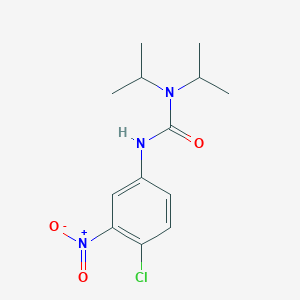

![1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one](/img/structure/B1461863.png)